3-(Benzylamino)pyrrolidine-2,5-dione
Description
Contextualization within the Pyrrolidine-2,5-dione and Succinimide (B58015) Chemical Space
The chemical identity of 3-(benzylamino)pyrrolidine-2,5-dione is fundamentally rooted in its core structure, pyrrolidine-2,5-dione. This five-membered heterocyclic ring, containing two carbonyl groups adjacent to a nitrogen atom, is more commonly known by its trivial name, succinimide. wikipedia.orgresearchgate.net Succinimide itself is a white, crystalline solid that serves as a parent compound for a vast array of derivatives used in organic synthesis and pharmacology. wikipedia.org
The "chemical space" occupied by these compounds is defined by the versatility of the succinimide scaffold. Substitutions can be made at the nitrogen atom (position 1) or at the carbon atoms of the ring (positions 3 and 4), leading to a diverse library of molecules with varied physicochemical properties and biological functions. nih.govnih.gov this compound is a specific example of a 3-substituted succinimide, where a benzylamino group (-NHCH₂Ph) is attached to the third carbon of the ring. This substitution introduces both aromatic and amine functionalities, significantly influencing the molecule's potential interactions with biological targets compared to the unsubstituted parent ring.
The systematic nomenclature, pyrrolidine-2,5-dione, precisely describes the structure: a saturated five-membered ring ("pyrrolidine") with two ketone groups ("-dione") at positions 2 and 5. wikipedia.org Derivatives like this compound are thus situated within a well-established class of compounds whose chemistry has been extensively explored, yet continues to offer new avenues for research. researchgate.net
Significance of the Pyrrolidine-2,5-dione Scaffold in Molecular Design and Chemical Biology
The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry, valued for its robust synthetic accessibility and its presence in numerous biologically active compounds. nih.govfrontiersin.org Its significance stems from several key attributes that make it an attractive framework for molecular design.
First, the five-membered ring is a versatile scaffold for creating compounds with a wide range of therapeutic applications. nih.gov Succinimide derivatives have been successfully developed as anticonvulsant drugs, with notable examples including ethosuximide, phensuximide, and methsuximide, which are used in the treatment of epilepsy. wikipedia.org Beyond this historical success, the scaffold is a component of molecules investigated for anti-inflammatory, anticancer, antibacterial, analgesic, and neuroprotective properties. ontosight.ainih.govrsc.orgnih.gov
Second, the structural features of the pyrrolidine (B122466) ring are advantageous for drug design. The non-planar, sp³-hybridized nature of the saturated ring provides a three-dimensional geometry that allows for a more effective and specific exploration of the binding sites of biological targets like enzymes and receptors. nih.gov This three-dimensionality is a desirable characteristic in modern drug discovery, which aims to move beyond flat, aromatic structures to achieve higher selectivity and potency.
Finally, the succinimide core acts as a valuable building block or intermediate in the synthesis of more complex molecules. nih.gov Its chemical stability and the reactivity of its positions allow for controlled modifications, enabling chemists to systematically alter a molecule's properties to optimize its pharmacokinetic and pharmacodynamic profiles in a process known as structure-activity relationship (SAR) studies. nih.gov
Overview of Academic Research Trajectories for Aminosuccinimide Derivatives
Academic research into aminosuccinimide derivatives, the specific subclass to which this compound belongs, has largely focused on exploring their potential as therapeutic agents, particularly for neurological disorders. A primary trajectory has been the investigation of their anticonvulsant activity. researchgate.net
Recent studies have involved the synthesis of series of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives to evaluate their efficacy in preclinical models of seizures. researchgate.net In this context, this compound itself was identified as having antiseizure activity in both the maximal electroshock (MES) and the psychomotor seizure (6 Hz) tests in mice. researchgate.net This line of research seeks to develop new antiepileptic drugs (AEDs), potentially for drug-resistant forms of epilepsy.
Another key research trend is the creation of hybrid molecules. This approach involves combining the aminosuccinimide pharmacophore with other known biologically active fragments to create single molecules with multiple modes of action. mdpi.com For example, researchers have designed hybrids of pyrrolidine-2,5-dione with other fragments to generate compounds with both anticonvulsant and antinociceptive (pain-relieving) properties. frontiersin.org
Furthermore, significant effort is dedicated to structure-activity relationship (SAR) studies. Researchers systematically synthesize analogues with different substituents on the amino group or the succinimide ring to determine how these structural changes affect biological potency and selectivity. nih.govnih.gov It has been noted that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring can strongly influence the anticonvulsant profile of the compound. nih.gov These studies are crucial for the rational design of more effective and safer drug candidates. The synthesis methods themselves are also a subject of research, with investigations into efficient and environmentally friendly techniques like mechanochemical reactions to produce these derivatives. researchgate.net
Interactive Data Table: Anticonvulsant Activity of Selected Aminosuccinimide Derivatives
The table below summarizes findings from a study on the anticonvulsant activity of various 3-aminopyrrolidine-2,5-dione derivatives, highlighting their performance in standard preclinical models.
| Compound Name | Antiseizure Activity (6 Hz Test) | Antiseizure Activity (MES Test) | Reference |
| This compound | Exhibited Activity | Exhibited Activity | researchgate.net |
| 3-(Phenylamino)pyrrolidine-2,5-dione | Exhibited Activity | Exhibited Activity | researchgate.net |
| 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione | Exhibited Activity | Exhibited Activity | researchgate.net |
| 3-(Butylamino)-1-phenylpyrrolidine-2,5-dione | Exhibited Activity | Not Reported | researchgate.net |
| 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione | Exhibited Activity | Not Reported | researchgate.net |
Properties
IUPAC Name |
3-(benzylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-6-9(11(15)13-10)12-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYMZMSOYLDOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzylamino Pyrrolidine 2,5 Dione and Its Structural Analogs
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 3-(benzylamino)pyrrolidine-2,5-dione suggests two primary disconnection points. The most direct approach involves disconnecting the C-N bond at the C-3 position. This pathway identifies maleimide (B117702) and benzylamine (B48309) as the key precursors, which can be combined through a conjugate addition reaction.
A second approach involves the disconnection of the N-C bonds within the pyrrolidine-2,5-dione ring itself. This leads back to a substituted succinic acid derivative, specifically 2-(benzylamino)succinic acid, which can undergo cyclization with an amine or ammonia (B1221849) source. The key precursors for this route would be a derivative of succinic acid with a suitable leaving group at the C-3 position and benzylamine, or starting from aminosuccinic acid and performing an N-benzylation.
Classical and Modern Synthetic Approaches to the Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione (succinimide) scaffold is a common motif in medicinal chemistry and can be synthesized through several reliable methods.
One of the most traditional and widely used methods for constructing the pyrrolidine-2,5-dione ring is the cyclocondensation of succinic acid derivatives with amines. nih.govnih.gov This approach typically involves heating a succinic acid or its anhydride (B1165640) with a primary amine or ammonia. The reaction proceeds through the formation of an intermediate succinamic acid, which then undergoes intramolecular cyclization via dehydration to form the imide ring. nih.gov
For instance, the reaction of succinic anhydride with an amine is a common route. researchgate.netbeilstein-archives.org Studies have shown that this condensation can be carried out under various conditions, sometimes requiring high temperatures. nih.gov For example, N-(3-chlorophenyl)succinamic acid is formed by reacting succinic anhydride with 3-chloroaniline, which is then heated to yield N-(3-chlorophenyl)succinimide. nih.gov This general principle can be applied to a wide range of succinic acid derivatives and amines to produce variously substituted pyrrolidine-2,5-diones. nih.gov
| Succinic Acid Derivative | Amine/Reagent | Product | Reference |
|---|---|---|---|
| 2-(3-methylthiophen-2-yl)succinic acid | Aminoacetic acid | Intermediate for pyrrolidine-2,5-dione derivatives | nih.gov |
| 2-methyl-2-phenyl succinic acid | 3-aminopropanoic acid | Intermediate for N-substituted pyrrolidine-2,5-diones | nih.gov |
| Succinic anhydride | 3-chloroaniline | N-(3-chlorophenyl)succinimide | nih.gov |
| Succinic anhydride | Aromatic amines or carboxylic acid hydrazides | N-substituted succinimides | beilstein-archives.org |
The Michael addition is a powerful C-C and C-heteroatom bond-forming reaction that is highly effective for the synthesis of 3-substituted pyrrolidine-2,5-diones. nih.gov In this approach, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system of a maleimide. researchgate.net This method is particularly relevant for the synthesis of this compound, where benzylamine acts as the nucleophile.
The addition of various nucleophiles, including thiols, amines (aza-Michael), and phosphines, to the maleimide double bond is a well-established strategy. researchgate.net The reaction is often catalyzed and can be performed under mild conditions. The use of organocatalysts can also achieve high enantioselectivity in these additions. nih.govnih.gov This methodology provides direct access to 3-substituted succinimides, which are valuable building blocks for more complex molecules. nih.govnih.govnih.gov
| Maleimide Derivative | Nucleophile (Michael Donor) | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| N-substituted maleimides | 1,3-diketones | Organocatalytic Michael Addition | N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-dione | buchler-gmbh.com |
| Maleimide | Amines | Aza-Michael Addition | 3-amino-pyrrolidine-2,5-dione derivatives | researchgate.net |
| N-phenylmaleimide | (S)-2-methylpentanal | Asymmetric Organocatalytic Michael Addition | (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal | nih.gov |
| Maleimide derivatives | Heterocycles | Catalytic Michael Reaction | 3-heteryl substituted pyrrolidine-2,5-diones | nih.gov |
Modern synthetic chemistry increasingly utilizes multi-component reactions (MCRs) to construct complex molecular scaffolds in a single, efficient step. researchgate.netmdpi.com MCRs offer significant advantages in terms of atom economy and reduced waste compared to traditional multi-step syntheses. researchgate.net Various MCRs have been developed for the synthesis of pyrrolidine (B122466) derivatives. tandfonline.comnih.gov
For example, a three-component reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can yield pyrrolidine-2-carboxylates. tandfonline.com Another approach involves a one-pot, three-component reaction of keto carboxylic acids, primary amines, and isocyanides to produce 5-oxo-2-pyrrolidine carboxamide derivatives. tandfonline.com While not always directly yielding the 2,5-dione, these MCRs provide versatile pyrrolidine cores that can be further functionalized. A double 1,3-dipolar cycloaddition of azomethine ylides, generated from aldehydes and amino acids, with two equivalents of N-substituted maleimides can produce complex polycyclic pyrrolidines. nih.gov
Introduction of the Benzylamino Moiety at C-3
The introduction of the specific benzylamino side chain at the C-3 position of the pyrrolidine-2,5-dione ring is a critical step in the synthesis of the target molecule.
The most direct strategy for introducing the benzylamino group is the aza-Michael addition of benzylamine to a maleimide derivative, as discussed in section 2.2.2. This reaction directly forms the required C-N bond at the C-3 position. The reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c] researchgate.nettandfonline.comoxazine-1,6,7-trione with benzylamine has been shown to yield a complex pyrrolidine-2,3-dione (B1313883) derivative, demonstrating the reactivity of amines with related scaffolds. researchgate.net
Alternative strategies could involve the functionalization of a pre-formed pyrrolidine-2,5-dione ring. For instance, a succinimide (B58015) with a leaving group at the C-3 position could undergo nucleophilic substitution with benzylamine. Another approach is reductive amination. While often used for N-aryl substitution by reacting diketones with anilines, similar principles could potentially be adapted for C-3 functionalization starting from a 3-oxo-pyrrolidine-2,5-dione precursor. nih.gov
Reductive Amination Protocols
Reductive amination is a versatile and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this strategy would typically involve the reaction of a 3-oxopyrrolidine-2,5-dione precursor with benzylamine in the presence of a suitable reducing agent. While a direct protocol for the target molecule is not extensively detailed in the literature, the principles of reductive amination can be applied.
An optimized two-step reductive amination procedure has been described for the synthesis of pyrrolidinone-containing dipeptide analogues, which demonstrates the feasibility of this approach for related structures. nih.gov This process generally involves the initial formation of an imine or enamine intermediate from the ketone and amine, followed by in situ reduction.
A plausible synthetic route commencing from a suitable precursor, such as 3-oxopyrrolidine-2,5-dione, is depicted below. The reaction with benzylamine would form an intermediate which is then reduced to yield the desired this compound.
| Precursor | Reagents | Product |
| 3-Oxopyrrolidine-2,5-dione | 1. Benzylamine 2. Reducing agent (e.g., NaBH3CN, H2/Pd) | This compound |
The choice of reducing agent is critical to the success of the reaction, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its selectivity for the iminium ion over the ketone.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions provide a direct route to 3-aminopyrrolidine-2,5-dione (B1193966) derivatives. A key example of this is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. ntu.edu.sgrsc.org For the synthesis of this compound, maleimide or its N-substituted derivatives serve as excellent Michael acceptors.
The reaction of maleimide with benzylamine proceeds via a nucleophilic attack of the amine on one of the double bond carbons of the maleimide, leading to the formation of the desired this compound. This reaction can be performed under solvent-based conditions or mechanochemically, with the latter offering a more environmentally friendly approach. researchgate.net
The general scheme for the aza-Michael addition is as follows:
| Michael Acceptor | Nucleophile | Product |
| Maleimide | Benzylamine | This compound |
This method is advantageous due to its atom economy and the direct formation of the target compound from readily available starting materials. The reaction is often highly efficient and can be catalyzed by bases or performed under neat conditions. The intramolecular endo-aza-Michael addition is a powerful variant for constructing pyrrolidine and piperidine (B6355638) rings. ntu.edu.sgrsc.org
Stereoselective Synthesis of Chiral this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral this compound is of paramount importance.
Enantioselective Catalytic Approaches
Enantioselective catalysis offers an efficient means to produce chiral compounds in high enantiomeric excess. For the synthesis of chiral 3-substituted succinimides, several catalytic asymmetric methods have been developed.
One notable approach is the rhodium-catalyzed asymmetric hydrogenation of 3-substituted maleimides. acs.org The use of a chiral rhodium/bisphosphine-thiourea catalyst (ZhaoPhos) has been shown to be highly effective in the enantioselective hydrogenation of various 3-aryl maleinimides, affording the corresponding chiral succinimides with high yields and enantioselectivities (up to 99% ee). acs.org
Another powerful strategy is the organocatalytic Michael addition of ketones to maleimides. rsc.org This method can provide access to densely substituted chiral succinimides with high diastereo- and enantioselectivities. The use of chiral amine catalysts, such as those derived from proline, can effectively control the stereochemical outcome of the reaction.
| Substrate | Catalytic System | Product | Enantiomeric Excess (ee) |
| 3-Aryl maleimide | Rh/ZhaoPhos | Chiral 3-aryl succinimide | Up to 99% |
| Maleimide and α-alkyl cyclic ketone | Chiral organocatalyst | Densely substituted chiral succinimide | High |
Diastereoselective Synthesis
Diastereoselective synthesis aims to control the formation of a specific diastereomer. In the context of this compound, if a chiral center is already present in the starting material, a diastereoselective reaction can be employed to introduce the benzylamino group with a specific relative stereochemistry.
A two-step reductive amination procedure has been shown to be highly diastereoselective in the synthesis of pyrrolidinone-containing dipeptide analogues. nih.govresearchgate.net This approach, starting from a chiral pyrrolidine-2,4-dione, allows for the introduction of an amino acid moiety with excellent diastereoselectivity. A similar strategy could be envisioned for the synthesis of diastereomerically enriched this compound derivatives by using a chiral 3-oxopyrrolidine-2,5-dione precursor or a chiral benzylamine derivative.
The stereochemical outcome of such reactions is often dictated by the steric hindrance of the existing chiral center, which directs the approach of the nucleophile or the reducing agent.
Chiral Auxiliary and Chiral Pool Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. While specific examples for the synthesis of this compound using chiral auxiliaries are not prominent, the general principles are applicable. For instance, a chiral amine could be attached to the maleimide nitrogen, which could then direct the stereoselective addition of a benzylamino group to the C3 position.
The chiral pool strategy involves the use of readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral this compound, amino acids are attractive chiral pool sources. For example, aspartic acid, with its inherent stereochemistry and carboxylic acid functionalities, could be a suitable precursor for the synthesis of a chiral pyrrolidine-2,5-dione ring, which could then be further functionalized.
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of succinimide derivatives, including this compound, can be made more sustainable by adopting these principles.
One-pot synthesis is a key green chemistry strategy that reduces waste and improves efficiency. A one-pot green synthesis of N-substituted succinimides has been reported using succinic anhydride and various amines in the presence of zinc and acetic acid. ijcps.org This method is economical, uses readily available and less hazardous reagents, and involves a simple workup procedure. ijcps.org
The use of environmentally benign solvents is another important aspect of green chemistry. A visible light-promoted, metal- and oxidant-free synthesis of functionalized succinimides has been developed using PEG-400, a biodegradable and non-toxic solvent. rsc.org This approach is atom-economical and proceeds with excellent stereoselectivity. rsc.org
Furthermore, mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, represents a highly sustainable approach. The aza-Michael addition of amines to maleimides can be effectively carried out using ball-milling, which reduces solvent waste and can lead to shorter reaction times and higher yields.
| Green Chemistry Approach | Key Features | Application to Succinimide Synthesis |
| One-pot synthesis | Reduced waste, improved efficiency | Synthesis of N-substituted succinimides using zinc and acetic acid. ijcps.org |
| Use of green solvents | Reduced toxicity and environmental impact | Visible light-promoted synthesis in PEG-400. rsc.org |
| Mechanochemistry | Solvent-free or reduced solvent use | Aza-Michael addition of amines to maleimides via ball-milling. |
| Catalysis | Increased efficiency, reduced waste | Use of recyclable catalysts for various transformations. |
By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.
Chemical Reactivity and Mechanistic Transformations of 3 Benzylamino Pyrrolidine 2,5 Dione
Reactivity of the Pyrrolidine-2,5-dione Ring System
The succinimide (B58015) ring is characterized by two electrophilic carbonyl carbons, making it a target for nucleophilic attack. The stability of the ring is significant, yet it can be compromised under specific conditions, leading to cleavage or rearrangement.
Nucleophilic Attack at Carbonyl Centers
The carbonyl groups of the pyrrolidine-2,5-dione ring are polarized, with the carbon atoms bearing a partial positive charge, rendering them electrophilic. chemistrysteps.com This makes them susceptible to attack by a wide range of nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which disrupts the C=O pi bond and forms a tetrahedral intermediate. youtube.com The reactivity of these carbonyls is generally greater than that of amides due to the presence of two acyl groups on the nitrogen atom, which reduces the electron-donating resonance effect of the nitrogen lone pair into either single carbonyl group.
The outcome of the nucleophilic attack depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles typically lead to irreversible addition, which can be a prelude to ring-opening. Weaker, neutral nucleophiles, such as alcohols or water, can also attack the carbonyl centers, often under acid catalysis which enhances the electrophilicity of the carbonyl carbon by protonating the oxygen atom. youtube.com
Table 1: Factors Influencing Nucleophilic Attack on Pyrrolidine-2,5-dione Carbonyls
| Factor | Description | Effect on Reactivity | Reference |
|---|---|---|---|
| Electronic Effects | Electron-withdrawing groups attached to the ring or the imide nitrogen increase the partial positive charge on the carbonyl carbons. | Increases reactivity towards nucleophiles. | chemistrysteps.com |
| Steric Hindrance | Bulky substituents on the pyrrolidine (B122466) ring can impede the approach of the nucleophile to the carbonyl center. | Decreases reaction rate. | chemistrysteps.com |
| Nucleophile Strength | Stronger nucleophiles (e.g., organometallics, hydrides) react more readily than weaker nucleophiles (e.g., water, alcohols). | Increases reaction rate. | youtube.com |
| Catalysis | Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic. Base catalysis can deprotonate a weak nucleophile, increasing its nucleophilicity. | Increases reaction rate. | youtube.com |
Ring-Opening and Rearrangement Pathways
The succinimide ring in 3-(benzylamino)pyrrolidine-2,5-dione can undergo cleavage through hydrolysis under both acidic and basic conditions. acs.org This ring-opening reaction is a common pathway for N-substituted succinimides and is of significant interest in the context of drug delivery and stability, where such linkers are often employed. nih.govresearchgate.netcreative-biolabs.com
Under basic conditions, the hydrolysis is typically initiated by the attack of a hydroxide (B78521) ion on one of the carbonyl carbons. researchgate.net This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the amide bond and opening the ring to form a succinamic acid derivative. researchgate.net The rate of this hydrolysis is dependent on pH and temperature. nih.govresearchgate.net
Acid-catalyzed hydrolysis proceeds via protonation of a carbonyl oxygen, which activates the carbonyl group for attack by a weak nucleophile like water. jcsp.org.pkresearchgate.net Kinetic studies on similar N-aryl succinimides suggest that this can occur through an A-2 mechanism, where the protonated substrate is attacked by water in the rate-determining step. jcsp.org.pkresearchgate.net The final product is the corresponding succinamic acid.
Table 2: Conditions for Ring-Opening of N-Substituted Succinimides
| Conditions | Reagent/Catalyst | Product Type | Mechanism Notes | Reference |
|---|---|---|---|---|
| Alkaline Hydrolysis | Aqueous NaOH or KOH | Substituted Succinamic Acid | Hydroxide ion-catalyzed attack on the carbonyl group. | researchgate.net |
| Acidic Hydrolysis | Aqueous HCl, H₂SO₄ | Substituted Succinamic Acid | A-2 mechanism; protonation of carbonyl followed by water attack. | jcsp.org.pkresearchgate.net |
| Aminolysis | Hydroxylamine (B1172632) (NH₂OH) | N-hydroxybutanamide derivatives | Nucleophilic attack by hydroxylamine leads to imide ring opening. | bohrium.com |
Reactivity of the Benzylamino Substituent
The secondary amine of the benzylamino group provides another reactive site within the molecule, capable of undergoing typical amine reactions such as alkylation and acylation. The adjacent benzylic C-H bonds are also susceptible to oxidation.
N-Alkylation and Acylation Reactions
The nitrogen atom of the benzylamino group possesses a lone pair of electrons, making it nucleophilic and basic. It can readily undergo N-alkylation with various alkylating agents, such as alkyl halides, in the presence of a base to prevent the formation of the ammonium (B1175870) salt. researchgate.net The reaction proceeds via an SN2 mechanism, yielding a tertiary amine. The synthesis of N-acyl derivatives is also a key transformation. Acylation can be achieved using acyl chlorides or acid anhydrides. A synthetic route to N-acyl-3-aminopyrrolidine-2,5-diones has been described, highlighting the feasibility of modifying this amino group. researchgate.net
Oxidation and Reduction Chemistry
The benzylamino group is susceptible to oxidation. The reaction can target either the nitrogen atom or the adjacent benzylic carbon. Oxidation of benzylamines can lead to the formation of the corresponding imines, which may be further hydrolyzed to yield benzaldehyde (B42025). ias.ac.in Oxidants like potassium permanganate (B83412) or N-chlorosuccinimide have been used for such transformations. ias.ac.inresearchgate.net The mechanism can involve the transfer of a hydride ion from the α-carbon of the amine to the oxidant. ias.ac.in Alternatively, oxidative debenzylation can occur, cleaving the C-N bond to yield the primary amine and benzaldehyde. rsc.orgresearchgate.net
Conversely, the benzyl (B1604629) group can be removed under reductive conditions, a reaction known as debenzylation. Catalytic hydrogenation is the most common method, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. acs.orgorganic-chemistry.org This process reduces the benzylamine (B48309) to a primary amine (3-aminopyrrolidine-2,5-dione) and toluene. This reaction is a standard protecting group strategy in organic synthesis. organic-chemistry.org
Table 3: Common Transformations of the Benzylamino Group
| Reaction Type | Reagent(s) | Product(s) | Reference |
|---|---|---|---|
| Oxidation | N-Chlorosuccinimide (NCS), KMnO₄ | Imine, Benzaldehyde | ias.ac.inresearchgate.net |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | 3-Aminopyrrolidine-2,5-dione (B1193966), Benzaldehyde | rsc.orgresearchgate.net |
| Reductive Debenzylation | H₂, Pd/C | 3-Aminopyrrolidine-2,5-dione, Toluene | acs.orgorganic-chemistry.org |
| N-Alkylation | Alkyl Halide (R-X), Base | 3-(N-Alkyl-N-benzylamino)pyrrolidine-2,5-dione | researchgate.net |
| N-Acylation | Acyl Chloride (RCOCl), Base | 3-(N-Acyl-N-benzylamino)pyrrolidine-2,5-dione | researchgate.net |
Investigations into Reaction Mechanisms and Intermediates
The formation of this compound itself typically proceeds through an aza-Michael addition (conjugate addition) of benzylamine to maleimide (B117702). walisongo.ac.idmdpi.com This reaction involves the nucleophilic attack of the amine on one of the β-carbons of the maleimide double bond, a process that can be catalyzed or occur under solvent-free conditions. mdpi.comnih.govresearchgate.net
Mechanistic studies of the subsequent reactions of the molecule reveal key intermediates. As mentioned, nucleophilic attack at the carbonyl centers proceeds via a tetrahedral intermediate . youtube.com The stability and fate of this intermediate determine the final product, whether it reverts to the starting material or proceeds to a ring-opened state.
In the case of ring-opening hydrolysis, the succinamic acid derivative is the primary intermediate and often the final isolated product. researchgate.net For the oxidation of the benzylamino group, the proposed mechanism often involves the formation of an iminium cation as a key intermediate, which can then be trapped by water to form a carbinolamine that subsequently collapses to benzaldehyde and the debenzylated amine. ias.ac.in The cleavage of an α-C–H bond is often the rate-determining step in these oxidations, as confirmed by kinetic isotope effect studies on related benzylamines. ias.ac.in
Functional Group Interconversions on the Compound Scaffold
The chemical scaffold of this compound presents multiple reactive sites amenable to functional group interconversions, offering pathways for the synthesis of a diverse range of derivatives. The key reactive centers include the secondary amine of the benzylamino group, the imide nitrogen of the succinimide ring, and the carbonyl groups within the ring. While specific research on the functional group interconversions of this compound is not extensively documented in publicly available literature, the reactivity of the constituent functional groups—the secondary amine and the succinimide ring—provides a strong basis for predicting its chemical behavior and potential transformations.
The secondary amine of the benzylamino moiety is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions. Alkylation with various alkyl halides in the presence of a base would lead to the corresponding tertiary amines. Similarly, acylation with acyl chlorides or anhydrides would yield N-benzyl-N-acylamino derivatives. These reactions allow for the introduction of a wide variety of substituents, enabling the modulation of the compound's physicochemical properties.
The succinimide ring itself offers several avenues for functionalization. The imide nitrogen is weakly acidic and can be deprotonated by a suitable base, followed by reaction with electrophiles to achieve N-functionalization of the succinimide ring . This is a common strategy for modifying succinimide-containing compounds. Furthermore, the carbonyl groups of the succinimide ring are susceptible to nucleophilic attack, which can lead to ring-opening reactions . Treatment with strong nucleophiles like amines or hydroxides can result in the formation of amide and carboxylate derivatives, respectively. For instance, reaction with hydroxylamine can lead to the formation of hydroxamic acids.
Additionally, the methylene (B1212753) group adjacent to the carbonyls in the succinimide ring could potentially be functionalized, although this would likely require specific reaction conditions to activate this position. The reactivity of the pyrrolidine-2,5-dione scaffold is a subject of ongoing research, particularly in the context of developing new therapeutic agents. The ability to perform these functional group interconversions is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Below are tables summarizing potential functional group interconversions based on the known reactivity of secondary amines and succinimides.
Table 1: Potential Functional Group Interconversions of the Benzylamino Moiety
| Transformation | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I, CH₃CH₂Br), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 3-(N-Benzyl-N-alkylamino)pyrrolidine-2,5-dione |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) or Anhydride (B1165640) (e.g., (CH₃CO)₂O), Base (e.g., Pyridine, Et₃N) | 3-(N-Benzyl-N-acylamino)pyrrolidine-2,5-dione |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl), Base (e.g., Pyridine, Et₃N) | 3-(N-Benzyl-N-sulfonylamino)pyrrolidine-2,5-dione |
Table 2: Potential Functional Group Interconversions of the Pyrrolidine-2,5-dione Ring
| Transformation | Reagents and Conditions | Product Type |
| N-Alkylation of Imide | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF) | 1-Alkyl-3-(benzylamino)pyrrolidine-2,5-dione |
| Imide Ring Opening (Aminolysis) | Amine (e.g., R-NH₂), Heat | Diamide derivative |
| Imide Ring Opening (Hydrolysis) | Aqueous base (e.g., NaOH, KOH), then acid workup | Dicarboxylic acid derivative |
| Reduction of Imide | Reducing agent (e.g., LiAlH₄) | Pyrrolidine derivative |
It is important to note that the specific conditions for these transformations would need to be optimized for this compound to achieve the desired products in good yields and to manage any potential side reactions. The interplay between the reactivity of the benzylamino group and the succinimide ring could lead to complex reaction outcomes, necessitating careful control of the reaction parameters.
Stereochemical Investigations of 3 Benzylamino Pyrrolidine 2,5 Dione
Analysis of Chiral Centers and Configuration at C-3
The pyrrolidine-2,5-dione scaffold is a five-membered ring that can exhibit stereoisomerism depending on the substitution pattern. nih.gov In the case of 3-(benzylamino)pyrrolidine-2,5-dione, the carbon atom at the C-3 position of the pyrrolidine (B122466) ring is a stereogenic center. This is because it is bonded to four different groups: a hydrogen atom, the benzylamino group, the C-2 carbonyl group, and the C-4 part of the ring. Consequently, the molecule can exist as a pair of enantiomers, the (R)- and (S)-isomers.
Table 1: General Crystallographic Parameters for Pyrrolidine-2,5-dione Derivatives
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.3661 |
| b (Å) | 9.5504 |
| c (Å) | 12.8501 |
| V (ų) | 904.00 |
| Z | 8 |
Note: The data in this table is based on the parent compound pyrrolidine-2,5-dione and is for illustrative purposes. nih.gov Specific values for this compound would require experimental determination.
Methods for Chiral Resolution and Enantiomeric Excess Determination in Research
Given that this compound is a chiral compound, its synthesis would typically result in a racemic mixture (an equal mixture of both enantiomers), unless a stereoselective synthesis is employed. To study the properties of the individual enantiomers, this racemic mixture must be separated, a process known as chiral resolution.
One common method for chiral resolution is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. sigmaaldrich.comnih.gov Polysaccharide-based CSPs are a popular choice for the separation of a wide range of chiral compounds. nih.gov
Table 2: Illustrative Chiral HPLC Method for Separation of Pyrrolidine-2,5-dione Enantiomers
| Parameter | Condition |
| Column | Chiralpak® IA (amylose derivative) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | 8.5 min (hypothetical) |
| Retention Time (S)-enantiomer | 10.2 min (hypothetical) |
Note: This table presents a hypothetical set of conditions to illustrate the principles of chiral HPLC for this class of compounds.
Another powerful technique for determining the enantiomeric excess (ee) of a chiral sample is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents (CSRs) or chiral solvating agents (CSAs). tcichemicals.comlibretexts.org These reagents are themselves chiral and interact with the enantiomers in solution to form transient diastereomeric complexes. These complexes have different magnetic environments, which can lead to the separation of signals for the two enantiomers in the NMR spectrum. libretexts.org The ratio of the integrals of these separated signals can then be used to calculate the enantiomeric excess. Lanthanide-based chiral shift reagents are often used for this purpose. researchgate.net
Influence of Stereochemistry on Molecular Interactions and Recognition Processes
The stereochemistry of a molecule is paramount in its interaction with other chiral entities, a concept of particular significance in biological systems where proteins, enzymes, and receptors are themselves chiral. nih.gov The distinct three-dimensional arrangement of the (R)- and (S)-enantiomers of this compound will lead to different binding affinities and modes of interaction with a chiral binding partner.
This difference in interaction arises from the fact that the formation of a complex between two chiral molecules results in a pair of diastereomers, which have different physical and chemical properties, including their binding energies. For instance, one enantiomer may fit perfectly into the active site of an enzyme, leading to a strong interaction, while the other enantiomer may have a much weaker interaction or not bind at all due to steric hindrance or unfavorable electrostatic interactions.
Molecular modeling studies on related pyrrolidine-2,5-dione-based compounds have been used to investigate their binding to biological targets. nih.gov Such studies can help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of a particular stereoisomer. The spatial orientation of the benzylamino group, as determined by the configuration at C-3, will be a key determinant in these interactions.
Table 3: Potential Molecular Interactions Influenced by Stereochemistry
| Type of Interaction | Description | Potential Role of Stereochemistry |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The specific orientation of the N-H bond of the benzylamino group and the carbonyl oxygens will differ between enantiomers, affecting their ability to act as hydrogen bond donors or acceptors. |
| Steric Hindrance | Repulsive forces between electron clouds of atoms in close proximity. | The spatial arrangement of the bulky benzyl (B1604629) group will differ, potentially leading to steric clashes with the binding site for one enantiomer but not the other. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The positioning of the phenyl ring of the benzyl group will influence its ability to engage in hydrophobic interactions within a binding pocket. |
Computational and Theoretical Studies on 3 Benzylamino Pyrrolidine 2,5 Dione
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular structure and reactivity. nih.gov
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), are instrumental in elucidating the electronic characteristics of pyrrolidine (B122466) derivatives. nih.gov These calculations optimize the molecular geometry to find the lowest energy structure and compute various electronic properties. nih.gov
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net For related heterocyclic compounds, these calculated parameters provide a basis for understanding potential charge transfer phenomena within the molecule. nih.govresearchgate.net
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich and electron-deficient regions of a molecule. These maps are critical for understanding and predicting sites for electrophilic and nucleophilic attack and for recognizing regions that can participate in intermolecular interactions, such as hydrogen bonding.
| Parameter | Description | Typical Application for Pyrrolidine-2,5-dione Scaffold |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Identifies regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Identifies regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability; a larger gap implies greater stability. researchgate.net |
| Charge Distribution | Distribution of partial charges on each atom in the molecule. | Predicts intermolecular interactions and reactive sites. |
This table provides a generalized overview of parameters derived from quantum chemical calculations and their relevance.
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. nih.gov For a flexible molecule like 3-(Benzylamino)pyrrolidine-2,5-dione, which contains rotatable bonds, multiple conformations are possible.
Computational methods, particularly molecular dynamics (MD) simulations, can be used to explore the conformational space and generate an energetic landscape. nih.gov This landscape maps the potential energy of the molecule as a function of its geometric parameters (e.g., dihedral angles). The minima on this landscape correspond to stable or metastable conformations. Identifying the global minimum energy conformation is crucial, as it often represents the most populated and biologically relevant structure. jksus.org Studies on 1,3,4-trisubstituted pyrrolidine inhibitors have utilized such approaches to align molecules based on their 3D structure, which is a prerequisite for building reliable predictive models. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand) interacts with a biological macromolecule (target), such as a protein or enzyme. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. nih.govnih.gov For derivatives of the pyrrolidine-2,5-dione scaffold, docking studies have been instrumental in identifying them as potential inhibitors for various enzymes. For instance, related compounds have been docked into the active sites of targets like Cyclin-dependent kinase 5 (Cdk5/p25) and cyclooxygenase (COX) enzymes to predict their binding affinity and orientation. nih.govebi.ac.uknih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-target complex over time. nih.gov MD simulations provide a more realistic model by incorporating the flexibility of both the ligand and the target in a simulated physiological environment, offering deeper insights into the binding mechanism. nih.govplos.org
The primary goal of docking and dynamics simulations is to elucidate the binding mode of the ligand. This involves identifying the key intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, ionic interactions, and van der Waals forces. mdpi.complos.org The specific amino acid residues in the target's binding pocket that form these interactions are known as "interaction hotspots."
For example, docking studies on pyrrolidine-2,5-dione derivatives as selective COX-2 inhibitors revealed significant interactions with amino acid residues within a secondary pocket of the COX-2 enzyme, which is absent in the COX-1 isoform, thereby explaining their selectivity. ebi.ac.uknih.gov Similarly, simulations of pyrrolidine-2,3-dione (B1313883) derivatives identified stable interactions within the ATP-binding site of the Cdk5/p25 complex. nih.gov
| Target Protein/Enzyme | Pyrrolidine Derivative Class | Key Interaction Findings |
| Cyclooxygenase-2 (COX-2) | N-substituted pyrrolidine-2,5-diones | Interactions with residues in the additional secondary pocket of COX-2 contribute to selectivity. ebi.ac.uknih.gov |
| Cdk5/p25 Complex | Pyrrolidine-2,3-dione derivatives | Ligands occupy the ATP-binding site and form stable interactions. nih.gov |
| CCR5 Receptor | 1,3,4-trisubstituted pyrrolidines | Contour maps from 3D-QSAR suggest prospective binding modes involving steric and electrostatic fields. nih.gov |
| Acetylcholinesterase (AChE) | Pyrrolidin-2-one derivatives | Compounds show good binding affinity and are predicted to form stable complexes within the active site. researchgate.net |
This table summarizes findings from molecular docking studies on various pyrrolidine derivatives against different biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development
QSAR and pharmacophore modeling are computational strategies that aim to correlate a compound's chemical structure with its biological activity, providing predictive models to guide the design of new, more potent molecules. nih.gov
A QSAR model is a mathematical equation that relates quantitative molecular descriptors (physicochemical properties or theoretical parameters) of a series of compounds to their known biological activities. jmaterenvironsci.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build a relationship between the 3D properties of molecules and their activity. For a series of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors, robust CoMFA and CoMSIA models were developed with high correlation coefficients (r²) and cross-validated coefficients (q²), demonstrating strong predictive power. nih.gov
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov A ligand-based pharmacophore can be generated from a set of active molecules and then used as a 3D query to search chemical databases for new compounds with the desired structural features. nih.gov This approach has been successfully used to identify novel pyrrolidine-2,3-dione derivatives as potential inhibitors of the Cdk5/p25 complex. nih.gov
Computational Descriptor Generation and Selection
The foundation of any QSAR model lies in the generation and selection of molecular descriptors. These are numerical values that characterize the chemical and physical properties of a molecule and are used to predict its biological activity. For this compound, a wide array of descriptors can be calculated using specialized software. These descriptors are broadly categorized into several classes.
Commonly Generated Descriptor Classes:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.
Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors provide information about the molecule's spatial arrangement.
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors quantify electronic properties such as orbital energies (HOMO, LUMO), partial atomic charges, and dipole moments.
Field-Based (3D-QSAR) Descriptors: In methods like CoMFA and CoMSIA, the molecule is placed in a 3D grid, and its steric and electrostatic fields are calculated at each grid point. nih.govnih.gov CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net
The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. This is often achieved through statistical techniques that identify the descriptors most correlated with the biological activity of a series of compounds.
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Topological | Molecular Weight (MW) | Size of the molecule |
| Topological | LogP | Lipophilicity/hydrophobicity of the molecule |
| Geometrical | Molecular Surface Area | Three-dimensional size of the molecule |
| Quantum Chemical | Dipole Moment | Polarity of the molecule |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Field-Based (CoMFA) | Steric Field Values | Spatial bulk of the molecule |
| Field-Based (CoMFA/CoMSIA) | Electrostatic Field Values | Charge distribution in the molecule |
| Field-Based (CoMSIA) | Hydrophobic Field Values | Spatial distribution of hydrophobicity |
Predictive Model Validation and Applicability Domain
Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power and reliability. Validation is performed using both internal and external methods.
Internal Validation techniques assess the robustness of the model using the same dataset it was trained on. A common method is leave-one-out (LOO) cross-validation . In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The predictive ability is quantified by the cross-validated correlation coefficient, q². A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov
External Validation involves testing the model's ability to predict the activity of a set of compounds that were not used in the model's development (the test set). The predictive performance is often measured by the predictive correlation coefficient, R²pred.
The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. It is crucial to determine the AD to ensure that predictions for new compounds are trustworthy. The AD is defined by the range of values of the descriptors used in the model for the training set.
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Cross-validated Correlation Coefficient | q² or Q² | Assesses the predictive power of the model through internal validation (e.g., LOO). | > 0.5 |
| Predictive R-squared | R²pred | Evaluates the model's predictive ability on an external test set. | > 0.5 |
| Standard Error of Estimate | SEE | Measures the absolute quality of the model's fit. | Low value |
| F-statistic | F | Indicates the statistical significance of the regression model. | High value |
In studies of related pyrrolidine derivatives, 3D-QSAR models like CoMFA and CoMSIA have successfully been used to build predictive models for various biological activities. nih.gov For instance, a CoMFA model for a series of 1,3,4-trisubstituted pyrrolidine-based inhibitors yielded a q² of 0.637 and an R² of 0.952, while the CoMSIA model gave a q² of 0.677 and an R² of 0.958. nih.gov Such models, if developed for a series including this compound, could elucidate the key structural features required for its biological activity and guide the design of new, more potent analogues.
Mechanistic Biochemical and Cellular Investigations of 3 Benzylamino Pyrrolidine 2,5 Dione
In Vitro Enzyme Modulation and Inhibition Studies
The pyrrolidine-2,5-dione scaffold, particularly when substituted with a benzyl (B1604629) group, has been the subject of numerous studies to evaluate its potential as an enzyme inhibitor. These investigations are crucial for identifying specific enzyme targets and understanding the kinetics of inhibition.
Research has identified several enzymes that are potentially modulated by compounds structurally related to 3-(benzylamino)pyrrolidine-2,5-dione.
Acetylcholinesterase (AChE): Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and shown to be potent inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov Furthermore, kinetic studies of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020), a compound containing a benzyl-piperidine moiety, have demonstrated strong inhibitory effects on AChE. nih.gov The pyrrolidine-benzenesulfonamide scaffold has also been investigated, with some compounds showing remarkable AChE inhibition. nih.govtandfonline.com
Carbonic Anhydrase (CA): Pyrrolidine-containing benzenesulfonamides have been assessed for their inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.govtandfonline.com While direct studies on this compound are limited, the broader class of sulfonamide derivatives containing five-membered heterocyclic rings are known to be potent CA inhibitors. nih.gov
Alpha-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. Studies on N-substituted-acetylpyrrolidine derivatives, including an N-benzyl derivative, have demonstrated significant inhibitory potential against α-glucosidase. nih.govresearchgate.net Furthermore, various pyrrolidine-2,5-dione derivatives have been synthesized and evaluated, with some emerging as good inhibitors of α-glucosidase. nih.gov
Serine Proteases: The pyrrolidine-2,3-dione (B1313883) core has been identified as a potential scaffold for inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, which functions as a serine protease. nih.gov This suggests that the pyrrolidine-dione structure is a viable starting point for developing inhibitors of this enzyme class.
Tubulin: The interaction of pyrrolidine (B122466) derivatives with tubulin, a key component of the cytoskeleton, has been explored in the context of developing anti-cancer agents. While direct evidence for this compound is not available, the design and synthesis of piperidine-based derivatives containing a pyrrolidine moiety have been pursued as anti-tubulin agents. researchgate.net
Table 1: Summary of Enzyme Inhibition Studies on Pyrrolidine-2,5-dione Derivatives and Related Compounds
| Enzyme Target | Compound Class | Key Findings |
|---|---|---|
| Acetylcholinesterase | 1-Benzylpiperidine derivatives | Potent inhibition, with some compounds showing IC50 values in the nanomolar range. nih.gov |
| Acetylcholinesterase | Pyrrolidine-benzenesulfonamides | Remarkable inhibition with Ki values in the nanomolar range. nih.govtandfonline.com |
| Carbonic Anhydrase | Pyrrolidine-benzenesulfonamides | Potent inhibition of hCA I and hCA II with Ki values in the nanomolar range. nih.govtandfonline.com |
| Alpha-Glucosidase | N-acetylpyrrolidine derivatives | Significant inhibitory potential with IC50 values in the millimolar range. nih.govresearchgate.net |
| Alpha-Glucosidase | Pyrrolidine-2,5-dione derivatives | Moderate to good inhibition with IC50 values in the micromolar range. nih.gov |
| Serine Proteases (PBP3) | Pyrrolidine-2,3-diones | Identification of a novel inhibitory scaffold. nih.gov |
Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic analyses of pyrrolidine derivatives have revealed different modes of action.
For instance, a kinetic study of N-substituted-acetylpyrrolidine derivatives against α-glucosidase and α-amylase indicated a mixed-type inhibition. nih.govresearchgate.net This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex. Similarly, kinetic analysis of E2020, a potent acetylcholinesterase inhibitor, also revealed a mixed-type inhibition. nih.gov
In contrast, a study on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as inhibitors of tyrosinase, a different enzyme, identified them as competitive inhibitors. rsc.org This highlights that the mode of inhibition can vary depending on the specific enzyme and the substitution pattern on the pyrrolidine-2,5-dione core.
Table 2: Kinetic Analysis of Enzyme Inhibition by Pyrrolidine Derivatives
| Compound Class | Enzyme Target | Inhibition Type |
|---|---|---|
| N-acetylpyrrolidine derivatives | Alpha-Glucosidase | Mixed-type nih.govresearchgate.net |
| 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) | Acetylcholinesterase | Mixed-type nih.gov |
| Hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives | Tyrosinase | Competitive rsc.org |
Beyond direct inhibition of the active site, some molecules can act as allosteric modulators, binding to a site distinct from the active site and altering the enzyme's or receptor's activity. The pyrrolidine-2,5-dione scaffold has been identified in compounds that function as positive allosteric modulators (PAMs).
A notable example is (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, which has been identified as a novel, orally bioavailable positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2). acs.org Additionally, heteroaryl-pyrrolidinone derivatives have been discovered as positive allosteric modulators of the muscarinic acetylcholine receptor M1. nih.gov These findings suggest that the this compound core could potentially be incorporated into structures designed to allosterically modulate the function of specific proteins.
Receptor Binding Assays and Target Identification (Molecular Level)
Receptor binding assays are fundamental in pharmacology for identifying and characterizing the interaction of a ligand with its receptor. These assays, particularly those using radiolabeled ligands, provide quantitative data on binding affinity and can reveal the selectivity of a compound for different receptor subtypes.
Radioligand binding assays are a gold standard for measuring the affinity of a ligand for its target receptor due to their sensitivity and robustness. giffordbioscience.com These assays typically involve incubating a biological sample containing the receptor (e.g., cell membranes) with a radiolabeled ligand. The amount of radioactivity bound to the receptor is then measured to determine binding parameters. nih.gov
A study on a radiolabeled N-benzyl pyrrolidinyl benzamide derivative, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM), serves as a pertinent example. nih.gov In this research, [¹²⁵I]IYM was used in competitive binding studies with [³H]spiperone on rat striatal membranes to determine its affinity for dopamine D2 receptors. Saturation binding studies were also conducted to determine the dissociation constant (Kd) of [¹²⁵I]IYM. nih.gov These methodologies are directly applicable to characterizing the receptor binding profile of this compound.
Many receptors exist as multiple subtypes, and achieving selectivity for a specific subtype is often a key goal in drug discovery to maximize therapeutic effects and minimize side effects. Receptor subtype selectivity profiling involves testing a compound's binding affinity across a panel of different receptor subtypes.
For example, the N-benzyl pyrrolidinyl benzamide derivative, IYM, was shown to have high and specific uptake in the striatum, a brain region rich in dopamine D2 receptors, and this uptake was blocked by other dopaminergic compounds, indicating its selectivity for this receptor type. nih.gov While specific receptor subtype selectivity data for this compound is not currently available, the methodologies used for compounds like IYM provide a clear framework for how such a profile could be determined.
Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data on the compound This compound to generate a detailed article that adheres to the requested outline.
The specific mechanistic and cellular investigations outlined below have not been extensively reported for this particular compound:
Analysis of Cellular Signaling Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest, ROS Production) : Publicly accessible research does not provide specific details on whether or how this compound induces apoptosis, causes cell cycle arrest, or leads to the production of reactive oxygen species (ROS) in cell-based assays. While studies exist for other pyrrolidine derivatives showing such activities, this information cannot be attributed to this compound without direct experimental evidence.
Gene Expression and Proteomic Profiling in Model Systems : There are no available studies detailing the effects of this compound on global gene expression or proteomic profiles in any model systems.
Macromolecular Interaction Studies (e.g., Protein-Ligand, DNA-Ligand Binding) : Specific studies characterizing the binding interactions of this compound with proteins or DNA are not found in the reviewed literature.
Therefore, it is not possible to provide a scientifically accurate and thorough article on the "" that strictly follows the requested structure and content requirements at this time.
Derivatization Strategies and Analog Development Based on 3 Benzylamino Pyrrolidine 2,5 Dione
Design and Synthesis of Compound Libraries for Screening
The development of compound libraries based on the 3-(benzylamino)pyrrolidine-2,5-dione core is a strategic approach to explore the chemical space around this scaffold for identifying molecules with novel biological activities. The synthesis of such libraries often involves combinatorial and parallel synthesis techniques to generate a diverse set of analogs efficiently.
The primary points for diversification on the this compound scaffold are the nitrogen of the pyrrolidine-2,5-dione ring, the benzyl (B1604629) group, and the amino group. A series of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives can be synthesized through methods like the aza-Michael reaction of maleimides with various amines. researchgate.netnih.gov This approach allows for the introduction of a wide range of substituents.
One common synthetic route starts with maleimide (B117702) or N-substituted maleimides, which can undergo a Michael addition with benzylamine (B48309) to form the this compound core. nih.gov Variations in the N-substituent of the maleimide and the amine used in the Michael addition can lead to a diverse library of compounds. For instance, libraries of N-phenylamino pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for anticonvulsant activity. nih.gov
Another strategy involves the modification of a pre-formed 3-aminopyrrolidine-2,5-dione scaffold. The secondary amine can be acylated, alkylated, or used in other coupling reactions to introduce a variety of functional groups. Similarly, the aromatic ring of the benzyl group can be substituted to explore structure-activity relationships (SAR).
Table 1: Representative Synthetic Strategies for Library Generation
| Strategy | Core Reagents | Points of Diversification | Potential Derivatives |
| Aza-Michael Addition | Maleimides, Primary/Secondary Amines | N-substituent of maleimide, Amine nucleophile | N-alkyl/aryl-3-amino-pyrrolidine-2,5-diones |
| N-Substitution | This compound, Alkyl/Aryl halides | Substituent on the imide nitrogen | 1-Substituted-3-(benzylamino)pyrrolidine-2,5-diones |
| Amine Modification | This compound, Acyl chlorides, Aldehydes | Acyl group, Alkyl group from reductive amination | 3-(N-acylbenzylamino)pyrrolidine-2,5-diones |
| Aromatic Substitution | Substituted benzylamines, Maleimide | Substituents on the benzyl ring | 3-(Substituted-benzylamino)pyrrolidine-2,5-diones |
The resulting compound libraries can then be screened in various biological assays to identify hit compounds for further optimization. For example, libraries of pyrrolidine-2,5-dione derivatives have been screened for activities such as anti-inflammatory nih.govebi.ac.uk and anticonvulsant effects. nih.gov
Strategies for Bioconjugation and Probe Development (e.g., Fluorescent labeling, Affinity Probes)
The functional groups within this compound make it a candidate for the development of bioconjugates and molecular probes. The secondary amine can be targeted for labeling, and the succinimide (B58015) ring itself can act as a linker in certain contexts.
Fluorescent Labeling:
Fluorescent labeling of the this compound scaffold can be achieved by reacting the secondary amine with an amine-reactive fluorescent dye. biomol.com Common classes of amine-reactive dyes include succinimidyl esters (SE), isothiocyanates, and sulfonyl chlorides. ulab360.com The choice of dye depends on the desired photophysical properties, such as excitation and emission wavelengths.
The labeling reaction typically involves the nucleophilic attack of the secondary amine on the electrophilic reactive group of the dye. aatbio.comthermofisher.com The reaction conditions, such as pH and solvent, need to be optimized to ensure efficient conjugation without degradation of the core molecule. tocris.com For example, succinimidyl esters react efficiently with non-protonated amines at a slightly basic pH. tocris.com
Table 2: Common Amine-Reactive Fluorescent Dyes for Labeling
| Dye Class | Reactive Group | Target Functional Group | Resulting Linkage |
| Fluorescein | Isothiocyanate (FITC) | Amine | Thiourea |
| Rhodamine | Succinimidyl Ester (NHS Ester) | Amine | Amide |
| Cyanine Dyes | Succinimidyl Ester (NHS Ester) | Amine | Amide |
| Coumarin | Sulfonyl Chloride | Amine | Sulfonamide |
Affinity Probes:
Affinity probes are valuable tools for identifying and studying the biological targets of a compound. The this compound structure can be modified to create such probes. This typically involves incorporating a reactive group for covalent target modification and/or a reporter tag (like biotin (B1667282) or a clickable alkyne/azide) for detection and enrichment.
The succinimide moiety itself is a well-known chemical handle in bioconjugation, often used in maleimide-based conjugation to cysteine thiols. rsc.orgresearchgate.netcreative-biolabs.com While the succinimide in the core structure of this compound is already formed, derivatives can be designed where a maleimide is introduced as a linker to attach to a biomolecule.
Alternatively, a linker can be attached to the secondary amine or the N-position of the succinimide ring, terminating in a photoreactive group (e.g., benzophenone, diazirine) for photo-affinity labeling or a chemically reactive group for targeted covalent modification.
Prodrug Design for Enhanced Research Utility (Theoretical Concepts)
Prodrug strategies can be theoretically applied to this compound to modify its physicochemical properties, such as solubility, membrane permeability, or metabolic stability, for research purposes. mdpi.com A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.
The secondary amine and the imide functional groups are potential handles for prodrug modification. researchgate.netnih.gov
Modification of the Secondary Amine:
The secondary amine can be temporarily masked to enhance lipophilicity and potentially improve cell permeability. google.com Several prodrug strategies for amines have been developed. nih.gov
N-Acylation: Formation of an amide or carbamate (B1207046) linkage is a common approach. However, simple amides are often too stable for in vivo cleavage. More labile N-acyl derivatives, such as those that undergo intramolecular cyclization to release the parent amine, could be considered. nih.gov
N-Mannich Bases: These are formed by the condensation of the amine with an aldehyde and an amide or imide. They can increase lipophilicity and are often cleaved in vivo to release the parent amine. researchgate.net
Amino Acid Conjugates: Attaching an amino acid to the secondary amine can utilize amino acid transporters for improved absorption and targeting. researchgate.netnih.govnih.gov
Modification of the Imide Group:
The imide group is generally stable, but prodrug strategies targeting NH-acidic compounds exist. researchgate.net
N-Acyloxymethyl or N-Phosphoryloxymethyl derivatives: These groups can be attached to the imide nitrogen and are designed to be cleaved by esterases or phosphatases, respectively, to release the parent compound.
Bio-reversible Reduction: While more theoretical for this specific scaffold, reduction of one of the carbonyl groups to a hydroxyl, which is then derivatized as an ester, could create a prodrug that is oxidized back to the active imide in vivo.
The design of a suitable prodrug would depend on the specific research application and the desired properties to be enhanced. The goal is to create a temporarily modified version of this compound that reverts to the parent compound under specific physiological or experimental conditions.
Advanced Analytical and Spectroscopic Methodologies in 3 Benzylamino Pyrrolidine 2,5 Dione Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the molecular structure of 3-(Benzylamino)pyrrolidine-2,5-dione in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecule's constitution. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), spin-spin coupling interactions with neighboring protons (multiplicity), and their relative quantities (integration). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms.
For this compound, the spectra would exhibit characteristic signals for the benzyl (B1604629) group protons and carbons, the pyrrolidine-2,5-dione (succinimide) ring protons and carbons, and the amine proton. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic ring and carbonyl groups. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on known data for similar succinimide (B58015) derivatives. acs.orgresearchgate.net
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrrolidine-NH | ~8.0 | br s |
| Aromatic-H (C₆H₅) | 7.2-7.4 | m |
| Benzyl-CH₂ | ~4.0 | d |
| Pyrrolidine-CH (C3) | ~4.5 | m |
| Pyrrolidine-CH₂ (C4) | 2.7-3.1 | m |
| Amine-NH | Variable | br s |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C2, C5) | 175-178 |
| Aromatic-C (ipso) | ~138 |
| Aromatic-C (ortho, meta, para) | 127-129 |
| Pyrrolidine-CH (C3) | ~50 |
| Benzyl-CH₂ | ~45 |
| Pyrrolidine-CH₂ (C4) | ~35 |
To confirm the assignments made from 1D spectra and to establish the precise bonding network, a series of two-dimensional (2D) NMR experiments are essential. researchgate.netugr.es
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the methine proton (H3) and the methylene (B1212753) protons (H4) of the succinimide ring, as well as between the amine proton and the benzylic methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.net It is invaluable for assigning the carbon signals of the succinimide and benzyl groups by correlating them with their known proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically two or three bonds). mdpi.com This technique is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the benzylic CH₂ protons to the aromatic carbons and to the C3 carbon of the succinimide ring, confirming the connectivity of the benzylamino substituent. Correlations from the H3 and H4 protons to the carbonyl carbons (C2 and C5) would confirm the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY is particularly useful for determining stereochemistry and conformation. Correlations between the benzyl CH₂ protons and specific protons on the aromatic ring, or between the H3 proton and the benzyl group protons, can provide insights into the preferred spatial arrangement of the molecule.
Advanced Techniques for Conformation and Dynamics
The pyrrolidine (B122466) ring is not planar and can exist in different puckered conformations, such as the "envelope" or "twist" forms. frontiersin.org Furthermore, rotation around the C3-N bond and the N-CH₂ bond of the benzyl group may be restricted, leading to the existence of different rotational isomers (rotamers) in solution.
Advanced NMR techniques can probe these dynamic processes. researchgate.net Variable-temperature (VT) NMR studies can be used to monitor changes in the NMR spectrum as a function of temperature. If the rate of interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed at low temperatures. As the temperature increases, these signals may broaden and coalesce as the rate of exchange increases. Analysis of this data can provide thermodynamic parameters for the conformational equilibrium.
NOESY and its rotating-frame equivalent, ROESY, are powerful tools for determining the three-dimensional structure in solution. By measuring the strength of the NOE/ROE signals between different protons, interproton distances can be estimated. These distance restraints can then be used in computational molecular modeling to generate a detailed picture of the dominant solution-state conformation of this compound. frontiersin.org
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular weight, of a molecule. It also allows for the elucidation of molecular structure through the analysis of fragment ions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). uni-wuerzburg.de This precision allows for the unambiguous determination of the elemental formula of a compound from its measured accurate mass. For this compound, HRMS is used to confirm its molecular formula, C₁₁H₁₂N₂O₂.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Calculated Monoisotopic Mass [M+H]⁺ | 217.09720 Da |
| Calculated Monoisotopic Mass [M+Na]⁺ | 239.07915 Da |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This provides detailed structural information and confirms the connectivity of the atoms within the molecule. The fragmentation pattern is characteristic of the compound's structure.
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. A primary fragmentation would be the cleavage of the C-N bond between the benzyl group and the succinimide ring, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another plausible fragmentation pathway involves the cleavage of the succinimide ring itself. This MS/MS data provides a molecular fingerprint that confirms the identity of the compound. researchgate.net
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|---|
| 217.1 ([M+H]⁺) | 126.0 | Loss of benzylamine (B48309) (C₇H₉N) |
| 100.0 | Succinimide ring fragment | |
| 91.1 | Tropylium ion (C₇H₇⁺) |
X-ray Crystallography for Absolute Configuration and Molecular Packing
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. mdpi.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
| Parameter | Typical Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| C=O Bond Length | ~1.21 Å |
| N-C(O) Bond Length | ~1.38 Å |
| C(O)-C(H₂) Bond Length | ~1.51 Å |
| C(H₂)-C(H₂) Bond Length | ~1.52 Å |
Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC-MS)
The rigorous assessment of purity and the effective isolation of this compound are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution and sensitivity, enabling the separation, identification, and quantification of the target compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound. This technique separates compounds based on their hydrophobicity. Due to the presence of both a polar succinimide ring and a nonpolar benzyl group, a C18 column is typically effective for achieving good separation. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer.
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of compounds with a wide range of polarities. Detection is commonly performed using a UV-Vis detector, as the benzene (B151609) ring in the molecule exhibits strong absorbance in the UV region (typically around 210-280 nm).
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This table presents a representative HPLC method for the analysis of N-substituted succinimide derivatives. Actual parameters may vary depending on the specific instrumentation and sample matrix.
Under such conditions, this compound would be expected to have a specific retention time, and the peak area can be used to quantify its purity relative to any detected impurities. For preparative applications, the methodology can be scaled up using larger columns to isolate the pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable technique for the analysis of this compound, particularly for identifying volatile impurities and for structural confirmation. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is often suitable for this type of analysis.
Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation and confirmation.
Predicted GC-MS Parameters and Fragmentation Data:
| Parameter | Value |
| Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 m/z |
Anticipated Mass Spectral Fragmentation:
The mass spectrum of this compound is expected to show a molecular ion peak [M]+• corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the benzyl group and fragmentation of the pyrrolidine-2,5-dione ring.
| m/z | Proposed Fragment |
| [M]+• | Molecular Ion |
| [M-91]+ | Loss of benzyl radical (C7H7•) |
| 91 | Benzyl cation (tropylium ion) |
| 77 | Phenyl cation (C6H5+) |
This table outlines the expected major fragments in the electron ionization mass spectrum of this compound based on its chemical structure. The relative intensities of these fragments would be characteristic of the compound.
The combination of retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification and purity assessment of this compound.
Future Perspectives and Emerging Research Avenues for 3 Benzylamino Pyrrolidine 2,5 Dione
Integration with Artificial Intelligence and Machine Learning for De Novo Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, moving from traditional screening methods to generative, de novo design. frontiersin.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel molecular frameworks with desired pharmacological profiles. nih.gov
For 3-(benzylamino)pyrrolidine-2,5-dione and its analogs, AI can be leveraged in several ways:
Generative Models : Algorithms such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on libraries of known succinimide (B58015) derivatives to generate entirely new molecules. frontiersin.org These models can explore a vast chemical space to design novel compounds optimized for specific targets, improved potency, and better pharmacokinetic properties. nih.gov
Predictive Modeling : AI can build predictive models for structure-activity relationships (SAR), allowing researchers to virtually screen potential derivatives of this compound for their likely efficacy and selectivity before undertaking costly and time-consuming synthesis. frontiersin.orgnih.gov
Pharmacokinetic Optimization : Machine learning algorithms can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with more drug-like characteristics early in the discovery pipeline. nih.gov
| AI/ML Application | Potential Impact on this compound Research |
| Generative Algorithms (e.g., RNNs, GANs) | Design of novel succinimide analogs with enhanced target affinity and specificity. |
| Predictive SAR Modeling | Rapid virtual screening and prioritization of synthetic candidates. |
| ADMET Prediction | Early identification of compounds with favorable drug-like properties. |
Exploration of Novel Biochemical Targets and Mechanisms
While the succinimide core is historically associated with anticonvulsant activity through mechanisms like the inhibition of T-type calcium channels, future research will focus on identifying and validating new biological targets. nih.govdrugs.com The structural versatility of the pyrrolidine-2,5-dione scaffold makes it a candidate for modulating a wide array of proteins and enzymes. nih.gov
Emerging areas of investigation include:
Enzyme Inhibition : Derivatives of the parent scaffold have shown inhibitory activity against various enzymes. nih.gov Future studies could explore the potential of this compound to target enzymes implicated in inflammatory diseases, such as cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX), or bacterial enzymes like MurA, which is crucial for peptidoglycan biosynthesis. nih.govnih.govebi.ac.uk
Protein-Protein Interactions (PPIs) : The pyrrolidine-2,3-dione (B1313883) scaffold has been identified as a stabilizer of certain protein-protein interactions. nih.gov This opens up the possibility that this compound derivatives could be developed as modulators of PPIs, which are implicated in numerous diseases, including cancer.
Multitarget Ligands : A growing paradigm in drug discovery is the design of single molecules that can interact with multiple targets. ebi.ac.uk Given the broad bioactivity of succinimides, future research could intentionally design derivatives of this compound to act on several related targets simultaneously, potentially offering enhanced therapeutic efficacy for complex conditions like epilepsy or neuropathic pain. mdpi.commdpi.commdpi.com
Development of Innovative Synthetic Routes and Methodologies
Advances in synthetic organic chemistry will be crucial for efficiently producing diverse libraries of this compound analogs for biological screening. While traditional methods exist, the focus is shifting towards more efficient, stereoselective, and environmentally friendly approaches. mdpi.com
Key future directions in synthesis include:
Asymmetric Synthesis : The development of stereodivergent synthetic methods, such as Rh-catalyzed asymmetric transfer hydrogenation, allows for precise control over the stereochemistry of substituted succinimides. nih.govresearchgate.net This is critical, as different stereoisomers of a compound can exhibit vastly different biological activities and potencies. nih.gov
Catalytic Methods : Novel phosphine-catalyzed reactions are being developed to synthesize functionalized 3,4-disubstituted maleimides, which are precursors to succinimides. nih.gov Such catalytic methods can improve yields and expand the range of possible substitutions on the pyrrolidine-2,5-dione ring.
Microwave-Assisted Synthesis : This technique can significantly accelerate reaction times and improve yields for the synthesis of pyrrole-2,5-dione analogs, offering a more efficient and greener alternative to conventional heating. researchgate.net
Novel Methodologies : Researchers are exploring unconventional methods, such as the light-induced degradation of metallocarbonyl complexes, to create substituted succinimides under mild conditions, overcoming the limitations of base-catalyzed reactions. acs.org
Interdisciplinary Approaches in Chemical Biology Research
The future of research on this compound will increasingly rely on the convergence of chemistry, biology, and computational science. Chemical biology approaches utilize small molecules as probes to investigate complex biological systems, which can, in turn, illuminate new therapeutic opportunities.
Potential interdisciplinary avenues include:
Target Identification and Validation : Using derivatives of this compound as chemical probes in cell-based assays or proteomic studies to identify their direct binding partners and elucidate their mechanism of action.
Computational Chemistry : Combining synthetic efforts with computational studies, such as molecular docking and density functional theory (DFT), can provide insights into ligand-receptor interactions and predict the biological activity of novel compounds. nih.govresearchgate.net This synergy helps rationalize experimental findings and guide the design of next-generation molecules. researchgate.net
Development of Bioactive Hybrids : The strategy of molecular hybridization, which combines the succinimide core with other pharmacophores, has already yielded promising anticonvulsant and antinociceptive agents. mdpi.com Future interdisciplinary work will expand this concept, creating novel hybrid molecules with unique, multitarget activity profiles for complex diseases. researchgate.net
By embracing these emerging research avenues, the scientific community can fully explore the therapeutic potential of this compound and its derivatives, paving the way for the discovery of new and more effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
